![molecular formula C9H9NO4 B581691 3-Amino-4-(carboxymethyl)benzoic acid CAS No. 1373232-85-9](/img/structure/B581691.png)
3-Amino-4-(carboxymethyl)benzoic acid
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Overview
Description
3-Amino-4-(carboxymethyl)benzoic acid is an organic compound that consists of a benzene ring substituted with an amino group and a carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-(carboxymethyl)benzoic acid is represented by the linear formula C9H9NO4 . The InChI code for this compound is 1S/C9H9NO4/c10-7-3-6(9(13)14)2-1-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
3-Amino-4-(carboxymethyl)benzoic acid is a solid substance . It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .Scientific Research Applications
Novel Unnatural Amino Acid for Pseudopeptide Synthesis
4-Amino-3-(aminomethyl)benzoic acid (AmAbz) has been identified as a novel unnatural amino acid with potential applications as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. This compound was efficiently synthesized from 4-aminobenzoic acid and showed promise in the solid-phase synthesis of branched pseudopeptides, illustrating its utility in peptide bond formation and peptide chain elongation without the need for protection of the arylamino group (Pascal et al., 2000).
Microbial Biosynthesis for Compound Production
A microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB) from glucose was developed, showcasing 3AB's importance as a building block molecule for the production of a wide range of compounds, including those with biological activities. This system employed a co-culture engineering approach in Escherichia coli, leading to a significant improvement in 3AB production compared to mono-culture approaches (Zhang & Stephanopoulos, 2016).
Antileishmanial and Antifungal Activities
Compounds derived from phthalic anhydride and amino acids, including 4-aminobenzoic acid, showed promising in vitro anti-leishmanial and anti-fungal activities. These compounds exhibited impacts comparable to reference drugs, highlighting their potential for therapeutic applications (Khan et al., 2011).
Schiff Base Compounds for Biological Activity
Schiff base compounds derived from 4-aminobenzoic acid were prepared and showed potential antibacterial activity against medically important bacterial strains. This research indicates the utility of these compounds in developing new antibacterial agents (Radi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-amino-4-(carboxymethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7-3-6(9(13)14)2-1-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEAADJNCLTMMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283052 |
Source
|
Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(carboxymethyl)benzoic acid | |
CAS RN |
1373232-85-9 |
Source
|
Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2-amino-4-carboxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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